4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride

Description

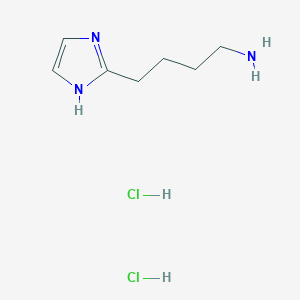

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride is a synthetic organic compound comprising a butan-1-amine chain linked to a 1H-imidazol-2-yl group, with two hydrochloride counterions. The molecular formula is C₇H₁₆Cl₂N₃, and its molecular weight is 212.13 g/mol.

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAACVLBJRYAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33544-92-2 | |

| Record name | 4-(1H-imidazol-2-yl)butan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Imidazole Derivatives

The most widely reported approach involves the regioselective alkylation of imidazole precursors. A seminal study by Cao et al. (2011) demonstrates the use of N-(4-bromobutyl)phthalimide for alkylating 4-(3-pyridinyl)imidazole under basic conditions. Deprotonation of imidazole with sodium hydride (NaH) in tetrahydrofuran (THF) facilitates nucleophilic substitution at the N-1 position, yielding 1,4-disubstituted imidazole derivatives with >98% regioselectivity. Subsequent phthalimide deprotection using hydrazine hydrate affords the primary amine, which is converted to the dihydrochloride salt via HCl treatment.

Reaction Conditions:

Debus-Radziszewski Imidazole Synthesis

An alternative route employs the Debus-Radziszewski reaction to construct the imidazole core in situ. Cao et al. (2011) synthesized 4-(3-pyridinyl)imidazole via one-pot condensation of 3-pyridylglyoxal (generated from HBr-DMSO oxidation of 3-acetylpyridine) with formaldehyde and ammonium hydroxide. This method avoids isolation of unstable intermediates, achieving 76% yield for the imidazole intermediate.

Critical Parameters:

- Oxidizing agent: 48% HBr in DMSO

- Reaction time: 12 hours at 55°C

- pH adjustment: Neutralization with Na₂CO₃ post-oxidation

Solvent-Free and Green Chemistry Approaches

Tert-Butyl Chloroacetate Alkylation

Belwal and Patel (2015) developed a solvent-free protocol for analogous imidazole derivatives, utilizing tert-butyl chloroacetate for N-alkylation. Key advantages include:

- Elimination of extraction steps via crystallization from aqueous media

- Reduced di-acid impurity (<0.5%) through equimolar reagent ratios

- Overall yield: 84% after hydrolysis and salt formation

Comparative Data:

| Parameter | Solvent-Based Method | Solvent-Free Method |

|---|---|---|

| Reaction Time (h) | 12 | 6 |

| Purity (%) | 95 | 99.5 |

| Environmental Impact | High (DMF, THF) | Low |

Analytical Characterization and Quality Control

Spectroscopic Validation

Structural confirmation relies on:

Impurity Profiling

Common byproducts include:

- Di-acid impurity (4a) : Formed via over-alkylation (controlled by stoichiometry)

- 1,5-Disubstituted isomer : <2% with NaH-mediated alkylation

Industrial-Scale Challenges and Mitigation

Cost Optimization

- Tert-butyl chloroacetate vs. N-(4-bromobutyl)phthalimide :

- Raw material cost: $120/kg vs. $450/kg

- Process economy favors solvent-free routes

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure the stability of the imidazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It has potential therapeutic applications, including as an antimicrobial agent.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below highlights critical differences between 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride and its analogs:

Research Findings and Functional Implications

Chain Length and Bioactivity: Histamine dihydrochloride (ethyl chain) is a neurotransmitter involved in immune responses .

Substituent Effects :

- The pyridinyl group in 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride introduces metal-coordination capability, suggesting utility in catalysis or chelation therapy .

- The 1,3-dioxaindan substituent in ’s compound enhances metabolic stability due to its electron-rich aromatic system, making it suitable for prolonged receptor interaction .

Salt Form and Solubility: Trihydrochloride salts (e.g., ) exhibit higher aqueous solubility than dihydrochlorides, beneficial for intravenous formulations. However, dihydrochlorides (e.g., target compound) may offer better crystallinity for solid-state storage .

Structural Rigidity :

- The cyclohexane derivative () adopts a trans-configuration, restricting conformational flexibility. This rigidity could improve binding specificity to sterosensitive targets like G-protein-coupled receptors .

Aromatic vs.

Biological Activity

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride, a compound featuring an imidazole ring, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by an imidazole moiety linked to a butan-1-amine side chain. Its molecular formula is CHClN, with a molecular weight of approximately 139.20 g/mol. The presence of the imidazole ring is significant for its biological interactions, allowing for coordination with metal ions and modulation of enzyme activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to enzyme active sites, inhibiting their function. This property is particularly relevant in the context of metabolic pathways involved in cancer progression and microbial resistance.

- Receptor Modulation : The compound has been studied for its ability to act on histamine receptors, showing potential as an antagonist for H3 and H4 receptors, which are implicated in various physiological processes including inflammation and immune response.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains reported the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

| Enterococcus faecalis | 12.5 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was shown to reduce the viability of A549 lung cancer cells with an IC value of approximately 25 µM. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that it significantly reduced bacterial load in infected mice models, suggesting its potential as a treatment option for resistant infections .

- Anticancer Research : In a comparative analysis with established chemotherapeutics, this compound demonstrated lower cytotoxicity towards normal cells while effectively targeting cancer cells, indicating a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.